3-(2-Thienyl)acrylamide
Overview
Description
3-(2-Thienyl)acrylamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including medicine, agriculture, and industry. In
Scientific Research Applications
Synthesis and Characterization
- Regio- and Diastereoselective Synthesis : The radical addition of 1,3-dicarbonyl compounds to acrylamide derivatives, including 2-thienyl groups, has been studied, leading to the formation of trans-3-carboxamide-dihydrofurans. This process is facilitated by manganese(III) acetate and confirmed through NMR techniques and X-ray crystallography (Yılmaz et al., 2017).
Industrial and Laboratory Applications
- Polyacrylamide Synthesis : Acrylamide is a key precursor in the synthesis of polyacrylamide, which finds numerous applications such as soil conditioning, wastewater treatment, and as a support medium in protein electrophoresis in laboratories (Friedman, 2003).
Corrosion Inhibition
- Use in Corrosion Inhibition : Acrylamide derivatives have been explored for their effectiveness as corrosion inhibitors on copper in acidic solutions. Methods like electrochemical impedance spectroscopy and potentiodynamic polarization were used to characterize their inhibitory actions (Abu-Rayyan et al., 2022).
Polymer Science
- Melt Polymerization : The melt-polymerization of acrylamide initiated by nucleophiles results in polyamide 3 with a branching factor, imparting amorphous morphology and water solubility, indicating potential applications in biological and biomedical systems (Edinger et al., 2020).
Electropolymerization
- Electropolymerization of Thiophene Derivatives : The synthesis and electropolymerization of acrylate substituted thiophene derivatives, including 3-thienyl groups, have been studied. These derivatives were polymerized to form electroactive films, indicating potential in sensor applications (Lankinen et al., 1999).
Bioengineering Applications
- Biological Cell Detachment : Poly(N-isopropyl acrylamide), a polymer formed from acrylamide, is used in bioengineering for the nondestructive release of biological cells and proteins. Applications include the study of extracellular matrices, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).
ConclusionThe scientific research applications of 3-(2-Thienyl)acrylamide are diverse, ranging from regio
Scientific Research Applications of 3-(2-Thienyl)acrylamide
Synthesis and Structural Analysis
- Oxidative Cyclization : 3-(2-Thienyl)acrylamide has been used in oxidative cyclization reactions with 3-oxopropanenitriles, mediated by manganese(III) acetate, to produce 4-cyano-2,3-dihydrofuran-3-carboxamides. This process highlights the versatility of 3-(2-Thienyl)acrylamide in synthesizing structurally diverse compounds (Burgaz et al., 2007).
Polymer Science and Industrial Applications
- Polyacrylamide Synthesis : Acrylamide, including its derivatives like 3-(2-Thienyl)acrylamide, is a key precursor in polyacrylamide production. Polyacrylamide finds extensive use in soil conditioning, wastewater treatment, and as a support medium in laboratories for protein electrophoresis (Friedman, 2003).
Electropolymerization for Sensor Applications
- Electropolymerization of Thiophene Derivatives : The electropolymerization of acrylate-substituted thiophene derivatives, including 3-(2-Thienyl)acrylamide, leads to the formation of electroactive films. These polymers are promising for applications in sensors and other electronic devices (Lankinen et al., 1999).
Medicinal Chemistry
- Synthesis of Antibacterial Compounds : Research on the synthesis of 3-(5-nitro-2-thienyl) acrylic acid derivatives, derived from 3-(2-Thienyl)acrylic acid, has shown potential in creating new antibacterial agents. This underscores the compound's utility in developing pharmaceuticals (Kimura et al., 1962).
properties
IUPAC Name |
3-thiophen-2-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLLKXWNJVXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275882 | |
Record name | 3-(2-Thienyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)acrylamide | |
CAS RN |
24654-26-0, 36650-39-2 | |
Record name | 3-(2-Thienyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24654-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024654260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Thienyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-thienyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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